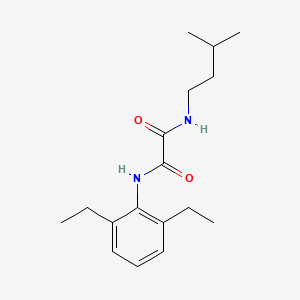
N-(2,6-diethylphenyl)-N'-(3-methylbutyl)ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(2,6-DIETHYLPHENYL)-N-(3-METHYLBUTYL)ETHANEDIAMIDE is an organic compound that belongs to the class of amides Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,6-DIETHYLPHENYL)-N-(3-METHYLBUTYL)ETHANEDIAMIDE typically involves the reaction of 2,6-diethylphenylamine with 3-methylbutylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N’-(2,6-DIETHYLPHENYL)-N-(3-METHYLBUTYL)ETHANEDIAMIDE may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The process may also include purification steps such as crystallization or distillation to obtain a high-purity product.
化学反应分析
Types of Reactions
N’-(2,6-DIETHYLPHENYL)-N-(3-METHYLBUTYL)ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
科学研究应用
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N’-(2,6-DIETHYLPHENYL)-N-(3-METHYLBUTYL)ETHANEDIAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context.
相似化合物的比较
Similar Compounds
- N’-(2,6-DIETHYLPHENYL)-N-(3-METHYLBUTYL)ETHANEDIAMIDE can be compared with other amides such as N,N-dimethylacetamide and N,N-diethylbenzamide.
- These compounds share similar structural features but differ in their substituents and functional groups.
Uniqueness
- The unique combination of 2,6-diethylphenyl and 3-methylbutyl groups in N’-(2,6-DIETHYLPHENYL)-N-(3-METHYLBUTYL)ETHANEDIAMIDE imparts distinct chemical and physical properties.
- This uniqueness may translate to specific reactivity and applications that are not observed in other similar compounds.
属性
分子式 |
C17H26N2O2 |
|---|---|
分子量 |
290.4 g/mol |
IUPAC 名称 |
N'-(2,6-diethylphenyl)-N-(3-methylbutyl)oxamide |
InChI |
InChI=1S/C17H26N2O2/c1-5-13-8-7-9-14(6-2)15(13)19-17(21)16(20)18-11-10-12(3)4/h7-9,12H,5-6,10-11H2,1-4H3,(H,18,20)(H,19,21) |
InChI 键 |
BJUBWZPFSKRFOL-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C(=O)NCCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















